6-Bromo-2-chloro-3-iodo-4-methylpyridine
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Overview
Description
6-Bromo-2-chloro-3-iodo-4-methylpyridine is a halogenated derivative of pyridine, a heterocyclic aromatic compound. This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to the pyridine ring, along with a methyl group. The molecular formula is C6H4BrClIN, and it has a molecular weight of 332.37 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-3-iodo-4-methylpyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes halogenation reactions where pyridine is sequentially treated with bromine, chlorine, and iodine under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as iron or aluminum chloride to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-3-iodo-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of this compound with another aromatic compound .
Scientific Research Applications
6-Bromo-2-chloro-3-iodo-4-methylpyridine is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and probes for biological studies.
Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The specific mechanism of action of 6-Bromo-2-chloro-3-iodo-4-methylpyridine is not well-documented. its reactivity is influenced by the presence of multiple halogen atoms, which can create steric hindrance and affect the electronic properties of the pyridine ring. These factors play a role in the compound’s interactions with other molecules and its behavior in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-chloro-4-iodopyridine: Similar structure but lacks the methyl group.
4-Bromo-2-chloro-3-iodopyridine: Similar structure but with different positions of halogen atoms.
6-Bromo-2-chloro-4-methylpyridine: Lacks the iodine atom.
Uniqueness
6-Bromo-2-chloro-3-iodo-4-methylpyridine is unique due to the specific arrangement of halogen atoms and the presence of a methyl group, which can significantly influence its reactivity and applications compared to other halogenated pyridines .
Properties
IUPAC Name |
6-bromo-2-chloro-3-iodo-4-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClIN/c1-3-2-4(7)10-6(8)5(3)9/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDMJVIMDFDHNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1I)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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